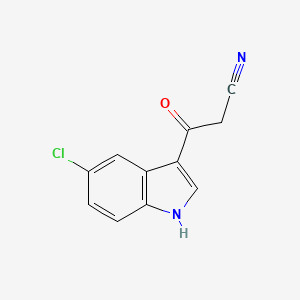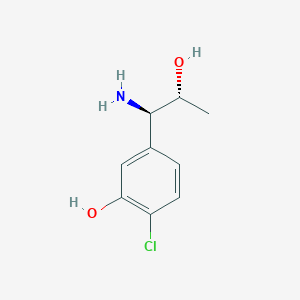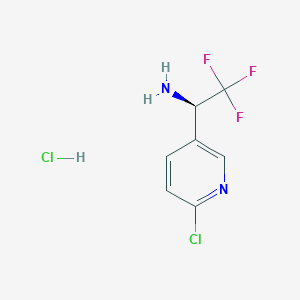
2-((Furan-2-ylmethyl)amino)acetic acid hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride is a compound that features a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride typically involves the reaction of furan-2-carboxaldehyde with glycine in the presence of hydrochloric acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and scalability. The use of biocatalysts and green chemistry principles can also be explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The imine intermediate can be reduced to form the amine derivative.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions .
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid from oxidation, the amine derivative from reduction, and various substituted furans from electrophilic substitution reactions .
Applications De Recherche Scientifique
2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the production of polymers and resins, as well as in the synthesis of fine chemicals.
Mécanisme D'action
The mechanism of action of 2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride involves its interaction with various molecular targets. The furan ring can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((Furan-2-ylmethyl)(methyl)carbamoyl)amino)acetic acid: Similar structure but with a methyl group attached to the nitrogen atom.
Furan-2-carboxylic acid: A simpler compound with a carboxyl group directly attached to the furan ring.
Uniqueness
2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride is unique due to its combination of the furan ring and the aminoacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H10ClNO3 |
|---|---|
Poids moléculaire |
191.61 g/mol |
Nom IUPAC |
2-(furan-2-ylmethylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H9NO3.ClH/c9-7(10)5-8-4-6-2-1-3-11-6;/h1-3,8H,4-5H2,(H,9,10);1H |
Clé InChI |
KHSYIXZMRPAIRM-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CNCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9H-Fluoren-9-YL)methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hcl](/img/structure/B13048525.png)


![1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13048549.png)








![6-Bromobenzo[D]isoxazol-4-OL](/img/structure/B13048603.png)
![Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13048604.png)
